molecular formula C10H20N2O2 B14055966 Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate

Cat. No.: B14055966
M. Wt: 200.28 g/mol
InChI Key: PCIBHCMYMKAOIY-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with an amine, such as 2-aminoethanol, under basic conditions. The reaction typically proceeds in the presence of a base like sodium hydride or potassium carbonate, and the product is purified through standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-6-12(7-8)5-4-11/h8H,4-7,11H2,1-3H3

InChI Key

PCIBHCMYMKAOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)CCN

Origin of Product

United States

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